molecular formula C4H11NO B1240686 Isobutylhydroxylamine

Isobutylhydroxylamine

Cat. No. B1240686
M. Wt: 89.14 g/mol
InChI Key: NDCGVLJXFQKXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-2-methylpropanamine is a member of the class of hydroxylamines resulting from the replacement of one of the hydrogens attached to the amino group of 2-methylpropanamine by a hydroxy group. It has a role as a bacterial metabolite. It derives from a hydroxylamine and a 2-methylpropanamine.

Scientific Research Applications

Investigations of Isobutylhydroxylamine in Antibiotic Synthesis

Isobutylhydroxylamine's role in the biosynthesis of valanimycin, an antibiotic, has been studied. Research indicates that isobutylhydroxylamine contributes to the antibiotic's structure but the azoxy oxygen atom of valanimycin is not derived from the oxygen atom of isobutylhydroxylamine (Tao, Alemany, & Parry, 2003).

Isobutylhydroxylamine in Polyethylene Surface Modifications

Influence on Biofilm Formation on Polyethylene Surfaces

Research focused on the interaction between bacterial cells and polyethylene surfaces treated with various organosilanes, including isobutylmethyldimethoxysilane. This study is significant in medical and water industry applications, demonstrating how surface modifications can affect bacterial attachment and biofilm formation (Kręgiel & Niedzielska, 2014).

Isobutylhydroxylamine in Isoxazolidine Synthesis

Stereoselective Synthesis of Isoxazolidines

The copper-catalyzed aminooxygenation of N-sulfonyl-O-butenyl hydroxylamines, which involves isobutylhydroxylamine, has been shown to be a viable method for synthesizing substituted isoxazolidines. These compounds have applications in organic synthesis, drug discovery, and chemical biology (Karyakarte, Smith, & Chemler, 2012).

Isobutylhydroxylamine in Biomass Feedstock Research

Role in Biopolymer Production

The use of various feedstocks, including isobutylhydroxylamine, for the production of polyhydroxybutyrates (PHBs), a class of biopolymers, has been explored. PHBs are valuable due to their biodegradability and compatibility, finding applications in medical, packaging, nanotechnology, and agriculture sectors (Sirohi, Pandey, Gaur, Gnansounou, & Sindhu, 2020).

properties

Product Name

Isobutylhydroxylamine

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

N-(2-methylpropyl)hydroxylamine

InChI

InChI=1S/C4H11NO/c1-4(2)3-5-6/h4-6H,3H2,1-2H3

InChI Key

NDCGVLJXFQKXOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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